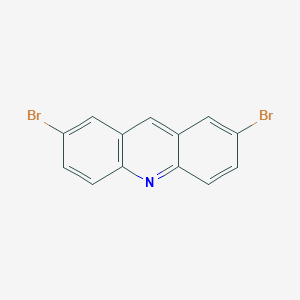

2,7-Dibromoacridine

Description

Significance of Acridine (B1665455) Core Structures in Organic Synthesis and Functional Materials

The acridine core structure serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with tailored properties. Its planar aromatic system and the presence of a nitrogen atom allow for various functionalization strategies, including substitution reactions, metal-catalyzed cross-couplings, and condensation reactions. sioc-journal.cnencyclopedia.pub These synthetic approaches lead to a wide array of acridine derivatives with diverse functionalities.

Beyond their role in synthesis, acridine core structures are integral to the development of functional materials. Their extended conjugated π-system contributes to interesting photophysical properties, making them useful in fluorescent dyes, probes, and electroluminescent materials. sioc-journal.cnnih.gov Acridine derivatives have also been explored for their potential in organic semiconductor materials and as components in covalent organic frameworks (COFs) for photocatalysis. sioc-journal.cnnih.gov The ability of some acridine compounds to intercalate into DNA has led to their investigation in medicinal chemistry, particularly in the context of anticancer research and as biological probes. nih.govontosight.aisolubilityofthings.com

Research Rationale for Dihalosubstituted Acridines: The Case of 2,7-Dibromoacridine

The introduction of halogen atoms, such as bromine, onto the acridine core provides a handle for further chemical transformations and can significantly influence the electronic and steric properties of the resulting compounds. Dihalosubstituted acridines, like this compound, are of particular interest due to the strategic placement of reactive sites on the periphery of the molecule. The bromine atoms at the 2 and 7 positions offer opportunities for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the facile introduction of various aryl or alkyl groups. rsc.org This functionalization is crucial for tuning the properties of acridine derivatives for specific applications, including their photophysical behavior, electronic characteristics, and interactions with biological targets.

The research rationale for focusing on this compound stems from its utility as a key intermediate in the synthesis of more complex acridine-based molecules. The symmetrical substitution pattern simplifies synthetic strategies and purification processes compared to asymmetrically substituted isomers. By providing two reactive sites, this compound allows for the creation of symmetrical or unsymmetrical molecules with diverse substituents, expanding the chemical space of acridine derivatives available for exploration in materials science, medicinal chemistry, and other fields.

Historical Context and Evolution of Acridine Chemistry Relevant to this compound

The history of acridine chemistry dates back to its isolation from coal tar in 1870 by Carl Gräbe and Heinrich Caro. wikipedia.orgmdpi.com Early research focused on the parent compound and its basic properties. The development of synthetic methods, such as the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids, facilitated the preparation of acridine and its derivatives. wikipedia.orgencyclopedia.pub

The biological activity of acridines, particularly their use as dyes and antiseptics, gained prominence in the early 20th century. Aminoacridines, for instance, found applications as antibacterial agents and antimalarials. oup.com The understanding of the mode of action of acridines, including their ability to intercalate with DNA, evolved over time, significantly influenced by researchers like Adrien Albert who studied structure-activity relationships. oup.com

The synthesis and study of substituted acridines, including dihalogenated versions, represent a natural progression in acridine chemistry. The introduction of halogens provided a means to modify the electronic distribution and reactivity of the acridine core, paving the way for the synthesis of more sophisticated structures. While specific historical details solely focused on the first synthesis or application of this compound are less widely documented in general overviews of acridine history, its emergence is intrinsically linked to the broader advancements in synthetic organic chemistry and the growing interest in functionalized acridine scaffolds for various applications. Research into dihalosubstituted acridines like this compound reflects the evolution of the field towards precisely engineered molecular structures for targeted properties.

Scope of Academic Inquiry into this compound

Academic inquiry into this compound primarily revolves around its synthesis, characterization, and its application as a building block for novel organic molecules and functional materials. Researchers investigate efficient synthetic routes to this compound and its derivatives, exploring various reaction conditions and catalytic systems. rsc.orgresearchgate.netarkat-usa.org

A significant area of research involves utilizing this compound in cross-coupling reactions to synthesize symmetrically and unsymmetrically substituted acridines. These new compounds are then evaluated for their potential applications, such as in:

Luminescent materials: Investigating their fluorescence and chemiluminescence properties for use in displays, sensors, or bioimaging. cardiff.ac.ukresearchgate.netresearchgate.net

Photocatalysis: Exploring their ability to catalyze organic reactions under light irradiation. nih.govresearchgate.net

Medicinal chemistry: Synthesizing derivatives for evaluation as potential therapeutic agents, particularly in areas like anticancer research, leveraging the known DNA intercalation properties of acridines. nih.govsioc-journal.cnontosight.aisolubilityofthings.comresearchgate.net

Coordination chemistry and metal-organic frameworks (MOFs): Incorporating this compound-derived ligands into metal complexes or porous framework structures. nih.govrsc.org

The academic scope also includes detailed spectroscopic and structural characterization of this compound and its derivatives to understand the relationship between their molecular structure and their physical and chemical properties. rsc.orgresearchgate.net Computational studies are often employed to complement experimental findings and predict the behavior of these compounds.

Detailed research findings often involve specific synthetic procedures and characterization data. For example, the synthesis of this compound has been reported using methods such as the reaction of acridine with benzyltriethylammonium tribromide. rsc.org Subsequent reactions, like Suzuki coupling with boronic acid esters, have been used to synthesize derivatives such as tetraethyl 5,5'-(acridine-2,7-diyl)diisophthalate. rsc.org

Here is an example of synthetic data that might be presented in academic research:

| Reactants | Conditions | Product | Yield (%) |

| Acridine, Benzyltriethylammonium tribromide | Methanol, Reflux, 16 h | This compound | 69 rsc.org |

| This compound, Diethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate | CsF, Pd(PPh₃)₄, 1,2-Dimethoxyethane, Reflux, 3 days | Tetraethyl 5,5'-(acridine-2,7-diyl)diisophthalate | 68 rsc.org |

This type of detailed data is typical of academic inquiry into the synthesis and transformation of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromoacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2N/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAAUJYLQGQIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,7 Dibromoacridine and Its Functionalized Derivatives

Direct Synthesis Approaches to 2,7-Dibromoacridine

Direct synthesis of this compound typically involves either the formation of the acridine (B1665455) ring system from pre-brominated precursors or the electrophilic bromination of an existing acridine scaffold.

Condensation Reactions for Acridine Ring Formation from Brominated Precursors

One approach to synthesizing this compound involves constructing the acridine ring from precursors that already contain the bromine atoms in the desired positions. A notable example is the reaction of bis(4-bromophenyl)amine (B36456) with oxalyl chloride, which yields N-(4-bromophenyl)-5-bromoisatin. Subsequent treatment of this intermediate with potassium hydroxide (B78521) furnishes this compound-9-carboxylic acid, a key precursor that can be further transformed into this compound. researchgate.netresearchgate.netresearchgate.net This method allows for the controlled placement of bromine substituents during the ring-forming steps. Modern syntheses of acridine scaffolds, including those with specific substituents, often involve assembling precursors with multiple aromatic or alicyclic rings using various catalytic methods, followed by electrophilic condensation to form the acridine ring. researchgate.net

Electrophilic Bromination of Acridine Scaffolds

Electrophilic substitution reactions, such as halogenation, can be employed to introduce bromine atoms onto the acridine core. cutm.ac.inambeed.com Bromination of acridine can yield both 2-bromoacridine (B14150503) and this compound, depending on the reaction conditions and the amount of brominating agent used. cutm.ac.inbloomtechz.comindala.ac.in Early studies explored the reaction of elemental bromine in solvents like chloroform (B151607) and carbon tetrachloride, although these often resulted in adducts of unclear structure. researchgate.net A more defined method involved warming acridine and bromine in glacial acetic acid, which produced 2-bromoacridine and this compound. researchgate.net Quantitative studies on the bromination of acridine in concentrated sulfuric acid and glacial acetic acid have shown that the primary monobromo products are the 2- and 4-substituted isomers, with the predominant product depending on the acid used. researchgate.net Using a solution of bromine and silver sulfate (B86663) in 90% sulfuric acid as the brominating agent, which is thought to generate a positively charged bromine species, facilitates electrophilic substitution. researchgate.net

Functionalization of the this compound Core

The presence of bromine atoms at the 2 and 7 positions of the acridine core provides versatile handles for further functionalization through various synthetic transformations.

Synthesis of this compound-9-carboxylic Acid and its Esters as Key Intermediates

As mentioned earlier, this compound-9-carboxylic acid is a crucial intermediate for generating a range of substituted acridinium (B8443388) esters. researchgate.netresearchgate.netresearchgate.net This compound can be synthesized from bis(4-bromophenyl)amine and oxalyl chloride, followed by treatment with potassium hydroxide. researchgate.netresearchgate.netresearchgate.net The carboxylic acid group at the 9-position can be readily converted into esters, such as the benzyl (B1604629) ester, by reaction with thionyl chloride followed by the appropriate alcohol. researchgate.netresearchgate.net These esters serve as common precursors for introducing various substituents onto the this compound core. researchgate.netresearchgate.netresearchgate.net

Post-Synthetic Modifications via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at Bromine Sites

The bromine atoms at the 2 and 7 positions are particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. researchgate.netdntb.gov.ua

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that couples an organoboron compound with an organohalide in the presence of a base. wikipedia.orgmt.comrose-hulman.eduacsgcipr.org This reaction is effective for forming carbon-carbon bonds and is extensively applied in the synthesis of complex organic molecules, including pharmaceuticals. mt.comrose-hulman.edu The bromo substituents on the acridine core can participate in Suzuki-Miyaura coupling with various organoboron species, such as boronic acids, esters, or organotrifluoroborates, to introduce aryl, heteroaryl, or alkenyl groups. dntb.gov.uaacsgcipr.org

The Sonogashira coupling reaction is another powerful palladium-catalyzed cross-coupling method that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. uni-giessen.descirp.orgorganic-chemistry.orggold-chemistry.org This reaction typically utilizes a palladium catalyst and a copper co-catalyst in the presence of an amine base. uni-giessen.degold-chemistry.org The bromine atoms in this compound can undergo Sonogashira coupling with terminal alkynes, providing a route to introduce alkyne-containing substituents at the 2 and 7 positions. scirp.orggold-chemistry.org Modified Sonogashira reactions have been developed that proceed under copper-, amine-, and solvent-free conditions, broadening the applicability of this transformation. organic-chemistry.org

Nucleophilic Substitution and Bromine-Lithium Exchange Reactions for Diverse Derivatization

Besides cross-coupling, other reactions can be employed for functionalizing the this compound core.

Nucleophilic substitution reactions can occur on the acridine ring, although the preferred site for nucleophilic attack is typically the 9-position due to decreased electron density. cutm.ac.in However, with appropriate activation or reaction conditions, nucleophilic substitution at the bromine-bearing carbons (C-2 and C-7) might be possible, although less common than cross-coupling for introducing carbon-based substituents at these positions. Nucleophilic substitution generally involves a nucleophile attacking a carbon atom with a partial positive charge, replacing a leaving group, such as a halide. savemyexams.com

Development of Novel Synthetic Protocols for this compound Derivatives

The development of novel synthetic protocols for this compound derivatives is an active area of research, driven by the desire for more efficient, selective, and versatile routes to functionalized acridines. These advancements often focus on overcoming limitations of traditional methods, such as harsh reaction conditions or limited functional group tolerance.

One approach involves utilizing this compound-9-carboxylic acid as a common precursor for the synthesis of various acridinium esters researchgate.net. A reported synthetic route involves the reaction of bis(4-bromophenyl)amine with oxalyl chloride to yield N-(4-bromophenyl)-5-bromoisatin. Subsequent treatment with potassium hydroxide furnishes this compound-9-carboxylic acid researchgate.netresearchgate.netresearchgate.net. This carboxylic acid can then be converted into various esters, which are precursors to the corresponding 10-methylacridinium (B81027) salts through methylation researchgate.netresearchgate.net. This strategy allows for the introduction of different functionalities at the C-9 position via the ester linkage.

Another study details the synthesis of several this compound derivatives, including a specific acridinium ester, 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate (B1224126) researchgate.netarkat-usa.orgorcid.orgresearchgate.netarkat-usa.org. The synthesis of this compound also utilizes the reaction of bis(4-bromophenyl)amine and oxalyl chloride to obtain this compound-9-carboxylic acid researchgate.net. This acid is then treated with thionyl chloride and subsequently reacted with benzyl 3-(4-hydroxyphenyl)propanoate to form a benzyl ester. Hydrolysis of the benzyl ester yields the corresponding acid, which is then coupled with N-hydroxysuccinimide using dicyclohexylcarbodiimide (B1669883) to form the succinimidyl ester. Finally, methylation of the N-hydroxysuccinimide ester provides the desired 10-methylacridinium trifluoromethanesulfonate researchgate.net.

Research has also explored the effect of substituents on the acridinium ring on properties like chemiluminescence. For instance, studies have investigated the impact of introducing electron-donating or electron-withdrawing groups at the C-2 and C-7 positions cardiff.ac.uk. The synthesis of such modified acridinium esters allows for tuning their characteristics for specific applications, such as in clinical diagnostics cardiff.ac.uk.

While direct bromination of acridine can lead to this compound, electrophilic substitution on the benzenoid ring preferably occurs at the 2- or 7-position, resulting in di-substitution scribd.com. This highlights the inherent reactivity of these positions.

Novel synthetic strategies are also being explored to introduce diverse functionalities onto the dibromoacridine core. One potential avenue mentioned is the substitution of the bromine atoms using techniques like Br-Li exchange or cross-coupling reactions researchgate.net. These methods could provide more flexibility in introducing a wider range of functional groups compared to synthesizing new diarylamines or isatins for each desired derivative researchgate.net.

Detailed research findings often involve spectroscopic characterization of the synthesized compounds. For example, the 1H NMR and 13C NMR data for this compound-9-carboxylic acid have been reported, providing key structural information researchgate.net.

The development of new synthetic protocols is crucial for accessing a diverse library of this compound derivatives with tailored properties for various applications.

Here is a data table summarizing some synthetic approaches and characterized compounds:

| Starting Material | Reagents/Conditions | Product | Key Intermediate | Characterization Data (Example) | Source |

| Bis(4-bromophenyl)amine | Oxalyl chloride, then KOH | This compound-9-carboxylic acid | N-(4-bromophenyl)-5-bromoisatin | 1H NMR, 13C NMR (DMSO-d6: δ 8.32 (d, 2H), 8.18 (d, 2H), 8.06 (dd, 2H)) researchgate.net | researchgate.netresearchgate.netresearchgate.net |

| This compound-9-carboxylic acid | SOCl2, then benzyl 3-(4-hydroxyphenyl)propanoate, hydrolysis, N-hydroxysuccinimide, DCC, methylation | 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate | Benzyl ester, Carboxylic acid, Succinimidyl ester | Not explicitly detailed in snippets for final product, but intermediates characterized researchgate.net | researchgate.netarkat-usa.orgorcid.orgresearchgate.netarkat-usa.org |

| 9-Aminoacridine | Benzyltrimethylammonium tribromide, acetic acid, ZnCl2 | 9-Amino-2,7-dibromoacridine | - | Mp 311-313 °C (for monohydrate hydrobromide salt) semanticscholar.org | semanticscholar.org |

Table 1: Summary of Selected Synthetic Approaches to this compound Derivatives

Advanced Spectroscopic Characterization and Photophysical Properties of 2,7 Dibromoacridine Systems

Comprehensive Spectroscopic Elucidation of 2,7-Dibromoacridine Structures

Spectroscopic methods provide crucial insights into the molecular architecture, elemental composition, functional groups, and solid-state arrangement of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

NMR spectroscopy is a powerful tool for confirming the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon environments within the molecule. For this compound and its derivatives, 1H NMR and 13C NMR are commonly employed.

Analysis of 1H NMR spectra allows for the identification of different proton environments based on their chemical shifts, splitting patterns, and integration values. For instance, the 1H NMR spectrum of this compound in DMSO-d6 exhibits characteristic signals corresponding to the aromatic protons on the acridine (B1665455) core and the proton at the 9-position rsc.org. Specific chemical shifts and coupling constants help to confirm the symmetrical substitution pattern at the 2 and 7 positions. Studies on this compound derivatives, such as tetraethyl 5,5'-(acridine-2,7-diyl)diisophthalate, also utilize 1H NMR to confirm the successful incorporation of substituents and their positions on the acridine framework rsc.org.

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. The chemical shifts of carbon signals are sensitive to the electronic environment, allowing for the differentiation of substituted and unsubstituted carbon atoms within the acridine ring system and any attached functional groups.

NMR spectroscopy is routinely used in the synthesis and characterization of this compound derivatives to verify the structure of the synthesized products researchgate.netrsc.org.

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry techniques, including Electron Ionization Mass Spectrometry (EI-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS), are essential for determining the molecular weight and obtaining information about the fragmentation patterns of this compound and its derivatives. This information is vital for confirming the elemental composition and structural integrity of the compounds.

EI mass spectra typically show a molecular ion peak corresponding to the intact molecule, as well as fragment ions resulting from the dissociation of the molecule in the ionization source. The fragmentation pattern can provide clues about the structural connectivity.

ESI-MS is a soft ionization technique often used for polar and less volatile compounds, producing protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) or adduct ions (e.g., [M+Na]+, [M+K]+) ucdavis.eduacdlabs.com. This technique is valuable for determining the molecular weight of intact molecules and their derivatives researchgate.netuni-bielefeld.de.

HRMS provides highly accurate mass measurements, often to several decimal places bioanalysis-zone.com. This allows for the determination of the exact elemental composition of a compound by comparing the experimentally determined mass-to-charge ratio (m/z) with calculated values for different possible elemental formulas ucdavis.edubioanalysis-zone.com. HRMS is frequently used to confirm the molecular formula of synthesized this compound derivatives researchgate.net. For example, HRMS measurements have been used to confirm the identity of pseudo molecular ion peaks in the characterization of this compound derivatives researchgate.net.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. FT-IR spectra show absorption bands corresponding to the stretching and bending vibrations of different chemical bonds within the molecule.

For this compound and its derivatives, FT-IR spectroscopy can provide information about the presence of characteristic functional groups such as C-H, C=C, C=N, C-Br, and any functional groups introduced through substitution (e.g., carbonyl, hydroxyl, ester groups) researchgate.netmdpi.com. The positions and intensities of these absorption bands serve as a molecular fingerprint, aiding in the confirmation of the synthesized structure and the purity of the compound. While specific FT-IR data for this compound itself were not extensively detailed in the search results, the technique is generally applicable for the identification of functional groups in acridine systems and their derivatives spectroscopyonline.comillinois.edu.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Arrangement

X-ray crystallography is a technique that provides detailed three-dimensional structural information of crystalline compounds at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the positions of atoms in the crystal lattice can be determined. This reveals the precise bond lengths, bond angles, and torsion angles, thus confirming the molecular conformation in the solid state.

For this compound derivatives, X-ray crystallography can confirm the molecular structure and provide insights into how molecules pack in the crystal lattice, including any supramolecular interactions such as hydrogen bonding, pi-pi stacking, or halogen bonding involving the bromine atoms researchgate.net. These interactions play a significant role in determining the bulk properties of the material.

Studies have utilized X-ray crystallography to determine the solid-state structure of this compound derivatives, such as 2,7-dibromocryptolepine (B1245172) acetic acid solvate researchgate.net. This technique confirmed the planar nature of the acridine nucleus and the positions of the bromine atoms within this plane researchgate.net. X-ray crystallography can also reveal the presence of solvate molecules within the crystal lattice and the hydrogen bonding networks that contribute to the crystal packing researchgate.net. The technique is also used to confirm the structure and supramolecular framework in acridinium (B8443388)/acridine derivatives researchgate.net.

Photophysical Behavior and Luminescence Characteristics of this compound Derivatives

The photophysical properties of this compound derivatives, including their absorption and luminescence characteristics, are crucial for understanding their potential applications in areas such as sensing, imaging, and organic electronics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Substituent Effects

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule that occur upon absorption of ultraviolet and visible light uzh.chneu.edu.trnerc.ac.uk. The UV-Vis spectrum shows absorption bands at specific wavelengths (λmax) and with certain intensities (molar absorptivity, ε) that are characteristic of the molecule's electronic structure.

Acridine derivatives typically exhibit characteristic absorption bands in the UV and visible regions due to π-π* and n-π* electronic transitions within the conjugated acridine ring system mdpi.comresearchgate.net. For this compound derivatives, the position and intensity of these absorption bands can be influenced by the presence and nature of substituents at the 2 and 7 positions.

Substituent effects on the UV-Vis spectra of acridine derivatives can include shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of the absorption bands (hyperchromic or hypochromic effects) beilstein-journals.org. These effects are related to the electron-donating or electron-withdrawing nature of the substituents and their influence on the energy levels of the molecular orbitals involved in the electronic transitions mdpi.comnih.gov.

Studies on substituted acridinium esters, including those with bromo substituents at the 2 and 7 positions, have shown shifts in the fluorometric spectra, indicating that substituents on the acridinium ring influence the electronic and photophysical properties cardiff.ac.uk. While the search results did not provide specific UV-Vis absorption data tables solely for this compound, they highlight the general principles of UV-Vis spectroscopy for studying electronic transitions and substituent effects in related acridine systems mdpi.comresearchgate.netbeilstein-journals.orgresearchgate.net. The intercalative binding of acridine compounds to DNA, for example, can be evaluated based on the alteration of their UV-Vis absorption spectra in the presence of DNA tandfonline.comtandfonline.com.

Table 1: Spectroscopic Techniques and Their Applications for this compound Systems

| Spectroscopic Technique | Primary Application | Key Information Obtained |

| NMR Spectroscopy | Molecular structure confirmation | Chemical shifts, coupling constants, integration, connectivity |

| Mass Spectrometry | Molecular weight and fragmentation analysis | Molecular ion peak, fragment ions, elemental composition (HRMS) |

| FT-IR Spectroscopy | Functional group identification | Characteristic vibrational frequencies of chemical bonds |

| X-ray Crystallography | Solid-state molecular conformation and arrangement | 3D atomic coordinates, bond lengths, angles, crystal packing |

| UV-Vis Spectroscopy | Electronic transitions and substituent effects | Absorption maxima (λmax), molar absorptivity (ε), spectral shifts |

Table 2: Example 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Proposed based on typical acridine shifts) | Solvent | Source |

| 9.06 | s | 1H | H-9 | DMSO-d6 | rsc.org |

| 8.50 | d | 2H | H-4, H-5 | DMSO-d6 | rsc.org |

| 8.10 | d | 2H | H-1, H-8 | DMSO-d6 | rsc.org |

| 7.87 | dd | 2H | H-3, H-6 | DMSO-d6 | rsc.org |

Note: Assignments are proposed based on typical acridine ring proton environments and the 2,7-dibromo substitution pattern. Specific assignments may require further analysis, such as 2D NMR techniques.

Table 3: Example Mass Spectrometry Data for a this compound Derivative

| Technique | Ion Type | m/z Value | Proposed Ion Species | Notes | Source |

| ESI-MS | Pseudomolecular | 274 | [M + NH4]+ | Example from a derivative synthesis | researchgate.net |

| APCI-MS | Pseudomolecular | 326 | [MH79Br2]+ | Example from a precursor synthesis | researchgate.net |

| EI-MS | Molecular Ion | - | [M]+ | Mentioned as a technique used | researchgate.net |

| HRMS | - | - | - | Used to confirm elemental composition | researchgate.net |

Table 4: Example UV-Vis Absorption Data for Acridine Derivatives (Illustrative)

| Compound Type | Solvent | λmax (nm) | Notes | Source |

| Acridine derivatives | Various | UV/Vis | Characteristic absorption bands due to π-π* and n-π* transitions | mdpi.comresearchgate.net |

| Substituted Acridinium Esters | - | - | Substituents influence absorption/fluorometric spectra | cardiff.ac.uk |

| Tetraarylbisquinazolinones | DMSO | 278, 325, 339, 360 | Highest intensity band at 278 nm due to π–π* transition of backbone | mdpi.com |

Fluorescence Spectroscopy: Emission Maxima, Quantum Yield, and Lifetime Analysis

Fluorescence spectroscopy is a powerful tool for probing the excited-state properties of molecules. The emission maximum, quantum yield, and lifetime are key parameters that provide insights into the radiative and non-radiative decay pathways of a fluorophore.

The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed by the fluorophore. libretexts.org It represents the efficiency of the fluorescence process, indicating the probability of the excited state relaxing via fluorescence rather than competing non-radiative processes. The magnitude of ΦF is directly related to the intensity of the observed fluorescence. Relative fluorescence quantum yields can be determined by comparing the fluorescence intensity of a sample to a reference standard with a known ΦF. horiba.com This method utilizes conventional fluorescence spectrometers.

Fluorescence lifetime (τ) is another crucial parameter, representing the average time a molecule spends in the excited state before emitting a photon. libretexts.orgedinst.com For simple fluorescence decays, the intensity decreases exponentially over time, and the lifetime is defined as the time it takes for the intensity to drop to 1/e (approximately 0.368) of its initial value. edinst.com Excited states are typically short-lived, with lifetimes on the order of nanoseconds (around 10⁻⁸ seconds). libretexts.org Molecular structure and the chemical environment influence both the occurrence and intensity of luminescence. libretexts.org

While specific data on the fluorescence emission maxima, quantum yield, and lifetime solely for this compound itself were not extensively detailed in the search results, studies on related acridinium esters and acridone (B373769) derivatives provide relevant context. For instance, substituted acridinium rings have shown shifts in fluorometric spectra. cardiff.ac.uk The peak emission wavelengths of N-methylacridone, 2,7-dibromo-10-methyl-9-acridone, and 2,7-dimethoxy-10-methyl-9-acridone were observed at 430 nm, 440 nm, and 480 nm, respectively, highlighting the effect of substituents on emission properties. cardiff.ac.uk

Studies on other fluorescent compounds, such as fluorescein (B123965) derivatives, demonstrate how lifetimes and quantum yields are measured and the factors influencing them, including solvent effects. mdpi.com The average lifetime of fluorescent compounds emitting in the UV to near-infrared range is typically between 0.5 and 20 nanoseconds. libretexts.org

Chemiluminescence Properties and Mechanisms in this compound-based Systems

Chemiluminescence is the emission of light as a result of a chemical reaction. Acridinium esters, which are related to this compound, are well-known for their chemiluminescent properties and are widely used as reporter molecules in clinical diagnostic assays due to their high quantum yields and low detection limits. cardiff.ac.uk

The mechanism of chemiluminescence in acridinium esters typically involves the reaction with a hydroperoxide anion, which attacks the carbon at position 9 of the acridinium ring. researchgate.net This reaction pathway leads to the generation of an excited state species, which then decays to the ground state with the emission of light. cardiff.ac.ukresearchgate.net

Research has focused on synthesizing modified acridinium esters to tune their chemiluminescent characteristics. cardiff.ac.uk This includes varying substituents on the acridinium ring and the phenoxy ring of the acridinium ester molecule. cardiff.ac.uk For example, the addition of two bromo groups to the 2 and 7 positions of the acridinium ring has been explored. cardiff.ac.uk The nature of the substituents significantly affects the kinetics of the luminescence. researchgate.net

Studies on new acridinium esters with a 2-(succinimidyloxycarbonyl)ethyl side arm, including one with a 2,7-dimethoxyacridinium ring, have investigated their chemiluminescent properties and hydrolytic stabilities. researchgate.netcardiff.ac.uk While these examples involve dimethoxy substitution rather than dibromo, they illustrate the ongoing research into modifying the acridine core to achieve desired chemiluminescent properties. The synthesis of this compound-9-carboxylic acid is a step in the preparation of certain this compound derivatives used in the synthesis of acridinium esters. researchgate.netresearchgate.net

The stability of acridinium esters in aqueous conditions is also a critical factor for their application in diagnostic assays. Studies have examined the retention of chemiluminescent activity over time at different pH values and temperatures, noting that the loss of activity can be due to hydrolysis of the aryl ester. cardiff.ac.uk

Environmental Influences on Photophysical Response: Solvent Effects

The surrounding environment, particularly the solvent, can significantly influence the photophysical properties of molecules, including acridines and their derivatives. Solvent effects can impact absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. researchgate.netnih.govarxiv.orgmdpi.com

Solvent effects arise from various interactions between the solute and the solvent molecules, including non-specific interactions like dielectric effects and specific interactions such as hydrogen bonding. mdpi.com These interactions can alter the electronic structure and energy levels of the solute, leading to shifts in spectral bands (solvatochromism) and changes in the efficiency of radiative and non-radiative decay pathways. researchgate.netmdpi.com

Studies on acridone, a related compound, have shown that its spectral and photophysical properties are influenced by different solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and Acetone. researchgate.net The emission maxima and fluorescence quantum yields were found to be affected by the solvent environment. researchgate.net Generally, the photophysical properties of dyes can be modulated by changing the solvent's characteristics. researchgate.net

While direct studies on the solvent effects specifically on the fluorescence of this compound were not prominently featured in the search results, research on other fluorophores indicates that solvent polarity and protic character can influence quantum yields and lifetimes. mdpi.com For instance, the quantum efficiency of certain fluorescein derivatives showed a dependence on the dielectric constant and was higher in protic solvents like ethanol. mdpi.com

Theoretical analyses also reveal the internal mechanisms of solvent effects on molecular geometric structure and photophysical properties, including non-radiative transition processes and charge distribution. arxiv.org Understanding these solvent-solute interactions is crucial for optimizing the photophysical response of molecules for specific applications.

Excited State Dynamics and Energy Transfer Pathways

Excited state dynamics describe the processes that occur after a molecule absorbs a photon and is promoted to an excited electronic state. These processes can include vibrational relaxation, internal conversion, intersystem crossing, fluorescence, phosphorescence, and energy or charge transfer. libretexts.orguni-muenchen.denih.gov The lifetime of the excited state is governed by the rates of these competing radiative and non-radiative decay pathways. libretexts.org

Energy transfer is a process where the excitation energy is transferred from one molecule (the donor) to another (the acceptor). This can occur through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or Dexter electron transfer, depending on the distance and interaction between the donor and acceptor. horiba.comnorthwestern.edu Charge transfer involves the movement of an electron from one part of a molecule or complex to another, or between different molecules. nih.govnorthwestern.eduresearchgate.net

Studies on transition metal complexes and organic molecules highlight the complexity of excited state dynamics and the importance of understanding energy and charge transfer pathways for applications in areas like photocatalysis and light harvesting. nih.govnorthwestern.eduresearchgate.netmdpi.com For instance, long excited state lifetimes and sufficient excited state energies are desirable for efficient bimolecular quenching in photocatalytic processes. researchgate.net

While specific details on the excited state dynamics and energy transfer pathways of this compound itself were not extensively provided, related acridinium systems are involved in processes where excited states are generated and decay, such as in chemiluminescence reactions. The mechanism of acridinium ester chemiluminescence involves the formation of an excited state species that emits light. cardiff.ac.ukresearchgate.net

Research on other donor-acceptor molecules has demonstrated how chemical modifications can attenuate solvent-dependent mechanisms of excited-state quenching, revealing mechanisms that create a structural buffer between the donor and the solvent, thereby improving photophysical properties. nih.gov This suggests that the excited state dynamics of acridine derivatives can be influenced by their molecular structure and environment.

Computational and experimental analyses are employed to investigate excited state dynamics, including techniques like time-resolved absorption spectroscopy. nih.govuni-muenchen.deresearchgate.net These methods help to characterize the nature and lifetime of excited states and understand the pathways of energy and charge transfer. uni-muenchen.deresearchgate.net

Theoretical and Computational Investigations of 2,7 Dibromoacridine

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are essential tools for probing the electronic structure and bonding characteristics of molecules. For 2,7-Dibromoacridine, these methods can provide detailed information about electron distribution, molecular orbitals, and bond strengths.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules, particularly for determining ground state geometries and electronic properties uni.lunih.govresearchgate.netaps.orgekb.egscirp.orgmdpi.com. DFT calculations can provide insights into the optimized molecular geometry of this compound, including bond lengths and angles, as well as its electronic properties such as frontier molecular orbitals (HOMO and LUMO) and charge distribution. These properties are fundamental to understanding the molecule's stability and reactivity. Studies employing DFT have been utilized to analyze the electronic properties of various molecular systems, demonstrating its capability in providing accurate descriptions of ground state characteristics aps.orgekb.egmdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules nih.govrsc.orgchemrxiv.orgfaccts.de. This method is invaluable for characterizing the electronic transitions that occur when a molecule absorbs light, providing information about excitation energies and oscillator strengths. TD-DFT can be used to predict the UV-Vis absorption spectrum of this compound and understand the nature of its excited states, such as singlet and triplet states. TD-DFT is widely used for excited state calculations due to its balance of computational cost and accuracy for many organic molecules rsc.orgchemrxiv.org. It can provide semi-quantitative accuracy for vertical excitation energies chemrxiv.org. While powerful, it's important to note that TD-DFT has limitations, particularly in describing charge-transfer excited states over long distances researchgate.netrsc.orgchemrxiv.org.

Reaction Mechanism Elucidation and Reactivity Prediction using Computational Approaches

Computational methods are powerful tools for elucidating reaction mechanisms and predicting the reactivity of chemical compounds researchgate.netacs.orgsmu.edusciforum.netrsc.org. For this compound, these approaches can be used to study potential reaction pathways, transition states, and activation energies for various chemical transformations it might undergo. This can include investigations into substitution reactions, coupling reactions involving the bromine atoms, or reactions involving the nitrogen atom of the acridine (B1665455) core. Computational analysis of reaction mechanisms often involves identifying stationary points on the potential energy surface, such as reactants, products, and transition states smu.edu. While computational models can provide valuable insights into reaction pathways, their accuracy can depend on the complexity of the reaction and the chosen computational level acs.org.

In Silico Prediction of Spectroscopic Signatures for this compound and its Derivatives

In silico prediction of spectroscopic signatures involves using computational methods to simulate the results of various spectroscopic techniques, such as IR, Raman, and NMR spectroscopy, for a given molecule researchgate.netarxiv.orgchemrxiv.orgmpg.deworktribe.com. For this compound and its derivatives, computational approaches can predict vibrational frequencies and intensities (IR and Raman) and chemical shifts (NMR). These predicted spectra can aid in the experimental identification and characterization of these compounds and provide a deeper understanding of their molecular structure and dynamics. Machine learning techniques are increasingly being integrated with quantum mechanical methods like DFT to predict spectroscopic properties more efficiently researchgate.netchemrxiv.orgworktribe.com. These methods aim to predict spectral features directly from molecular structures, offering an alternative to computationally expensive traditional methods arxiv.org.

Computational Design Principles for Novel this compound Analogues

Computational design principles involve using computational tools and methodologies to design new molecules with desired properties chemrxiv.orgnih.govepfl.chbiorxiv.orgnih.govresearchgate.net. For this compound, computational approaches can be used to design novel analogues by modifying the acridine core or introducing different substituents at various positions. These modifications can be guided by computational predictions of how structural changes might affect electronic properties, reactivity, or spectroscopic characteristics. Computational design often involves exploring a chemical space of potential analogues and evaluating their properties using high-throughput virtual screening or more detailed quantum chemical calculations nih.govresearchgate.net. The goal is to identify promising candidates for synthesis and experimental testing, potentially leading to compounds with enhanced or tailored properties for specific applications biorxiv.orgnih.gov.

Advanced Applications of 2,7 Dibromoacridine and Its Derivatives in Materials Science

Role as Building Blocks for Optoelectronic Materials

Acridine (B1665455) and its derivatives, including 2,7-dibromoacridine, are utilized in the field of optoelectronic materials. bloomtechz.com Organic materials, such as conjugated polymers and small molecules like those derived from acridine, are crucial in optoelectronic devices due to their tunable electronic and optical properties. mdpi.com These materials are employed in applications such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), where properties like charge mobility, light absorption, and emission are critical for performance. mdpi.com The optical properties, specifically absorption and emission, are directly linked to the electronic structure and bandgap of these organic materials. mdpi.com The absorption spectra can be modified through chemical alterations, such as adjusting the conjugation length or introducing substituents that alter the electronic structure. mdpi.com

While the search results mention the general use of acridine derivatives in optoelectronics bloomtechz.com, specific detailed research findings or data tables focusing solely on this compound's direct incorporation into optoelectronic devices were not extensively provided. However, the broader context of organic optoelectronic materials highlights the potential for this compound derivatives, given the tunability offered by the bromine substituents for further functionalization and incorporation into conjugated systems.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is recognized as a building block for Metal-Organic Frameworks (MOFs) and is listed under categories related to organic framework building blocks and covalent organic framework (COF) linkers. ambeed.com MOFs are a class of porous polymers formed by coordinating metal clusters with organic ligands, creating extended one, two, or three-dimensional structures. wikipedia.org These organic ligands, sometimes referred to as "struts" or "linkers," play a crucial role in determining the structure and properties of the resulting MOF. wikipedia.org Coordination polymers are a broader class that includes MOFs, characterized by repeating coordination entities extending in one, two, or three dimensions. wikipedia.org

The judicious selection of metal ions and organic ligands is essential for achieving targeted structures and properties in coordination polymers and MOFs. researchgate.net The rigid bridging ligands, such as those derived from acridine, allow for a degree of control over the steric arrangement during the assembly process. While this compound is identified as a building block ambeed.com, detailed research findings specifically on MOFs or coordination polymers synthesized using this compound as a linker were not prominently detailed in the search results, beyond its classification as a relevant material precursor. ambeed.commolaid.comresearchgate.net

Development of Novel Luminescent and Chemiluminescent Probes

Derivatives of this compound have been explored in the development of luminescent and chemiluminescent probes, particularly in the context of diagnostic assays. Acridinium (B8443388) esters (AEs), which are related to acridine, are traditionally used as chemiluminescent reporter molecules in clinical diagnostics due to their high quantum yields and low detection limits. cardiff.ac.uk The aim of some research has been to synthesize novel acridinium esters with modified chemiluminescent properties. cardiff.ac.uk

Studies have involved synthesizing compounds based on the addition of two bromo groups (electron-withdrawing) to the 2 and 7 positions of the acridinium ring to generate compounds with distinct chemiluminescent characteristics. cardiff.ac.uk For example, the peak emission wavelength of 2,7-dibromo-10-methyl-9-acridone was observed at 440 nm, compared to 430 nm for N-methylacridone and 480 nm for 2,7-dimethoxy-10-methyl-9-acridone. cardiff.ac.uk This demonstrates that substituents on the acridinium ring can shift the fluorometric spectra. cardiff.ac.uk

The synthesis of this compound-9-carboxylic acid has been reported as a step in producing acridinium esters for chemiluminescent labeling in immunodiagnostics. researchgate.netresearchgate.netresearchgate.net Acridinium esters act as a key component of labels, and modifications to the basic AE structure can lead to new probes with improved properties for various applications. researchgate.net The chemiexcited methyl-acridone products formed after the decomposition of dioxetanone intermediates are responsible for light emission in this process. researchgate.net

Research indicates that the introduction of electron-donating groups at the 2,7-positions on the acridine moiety plays a crucial role in enhancing chemiluminescence intensities at certain pH levels. researchgate.net While this highlights the effect of substituents at these positions, the specific impact of the bromo groups in this compound derivatives on luminescence properties has also been a subject of investigation. cardiff.ac.ukresearchgate.net

The development of new chemiluminescent compounds is important for discovering novel properties and achieving high sensitivity in detection methods. researchgate.net Acridinium esters, including those derived from this compound, are valuable in this regard.

Here is a table summarizing some reported emission wavelengths for related acridone (B373769) derivatives:

| Compound | Peak Emission Wavelength (nm) | Reference |

| N-methylacridone | 430 | cardiff.ac.uk |

| 2,7-dibromo-10-methyl-9-acridone | 440 | cardiff.ac.uk |

| 2,7-dimethoxy-10-methyl-9-acridone | 480 | cardiff.ac.uk |

This data illustrates how modifications, including the introduction of bromo substituents, can influence the emission properties of acridone-based luminophores.

Interactions of 2,7 Dibromoacridine Derivatives with Biological Systems Academic Focus

DNA Intercalation Mechanisms and Structural Specificity of 2,7-Dibromoacridine Derivatives

DNA intercalation is a well-established mode of interaction for planar aromatic molecules, where the compound inserts itself between adjacent base pairs of the DNA double helix. This process typically involves the stacking of the compound's planar ring system with the DNA base pairs through pi-pi interactions. The intercalation can lead to unwinding and elongation of the DNA helix, affecting crucial biological processes like replication and transcription. ijabbr.comwikipedia.org

Acridine (B1665455) derivatives are known to act as DNA intercalators. nih.govmdpi.comrsc.orgmdpi.comresearchgate.netnih.govmdpi.com The acridine tricyclic ring is particularly suited for this mode of binding. mdpi.com The interaction is often stabilized by van der Waals forces and, in some cases, ionic bonds formed between charged substituents on the acridine molecule and the phosphate (B84403) backbone of DNA. mdpi.com

Studies on acridine derivatives, including halogenated ones, have explored their DNA binding properties using techniques such as UV-Vis absorption spectroscopy and fluorescence spectroscopy. mdpi.comrsc.orgmdpi.comresearchgate.netnih.govtandfonline.com Changes in the absorption spectra of acridine derivatives upon addition of DNA, such as bathochromic or hypsochromic shifts, indicate interaction with DNA. mdpi.commdpi.comresearchgate.net Fluorescence quenching is another common observation upon binding to DNA. mdpi.comresearchgate.netnih.gov

The binding affinity of acridine derivatives to DNA can be quantified by determining binding constants (Kb). For various acridine derivatives, these constants typically fall within a range that suggests intercalation as the primary mode of binding. mdpi.commdpi.comresearchgate.netnih.gov For instance, binding constants for some acridine N-acylhydrazone derivatives were reported in the range of 1.01–3.18 × 103 M−1, while other acridine-thiosemicarbazone derivatives showed Kb values in the range of 0.75 × 104 to 4.51 × 104 M−1. mdpi.commdpi.com These values are generally consistent with intercalation complexes, although sometimes smaller than those observed for groove binders. mdpi.com

Structural modifications to the acridine core and the nature and position of substituents significantly influence DNA binding affinity and specificity. nih.govrsc.orgresearchgate.nettandfonline.com For this compound derivatives, the presence of bromine atoms at the 2 and 7 positions can impact their interaction with DNA. One study suggested that 9-amino-2,7-dibromoacridine might induce two-molecule intercalation between neighboring DNA base pairs. tandfonline.com This highlights how the specific substitution pattern on the acridine ring can influence the binding mode and the resulting DNA structural changes. While detailed data specifically on the DNA binding constants and structural specificity solely for a wide range of this compound derivatives is not extensively detailed in the provided search results, the general principles of acridine-DNA interactions, including intercalation and the influence of substituents, are applicable.

Research findings often compare the DNA binding of different acridine derivatives to understand the structure-activity relationship. For example, studies have investigated the effect of halogen substituents on DNA binding affinity and mutagenicity, noting that while halogenated derivatives might have higher binding affinities (K values), this does not always directly correlate with mutagenicity, suggesting other factors and potentially different intercalation modes are involved. tandfonline.com

Exploration of Molecular Interactions with Biomolecules (e.g., peptides, proteins)

Proteins, particularly those involved in nucleic acid metabolism like topoisomerases and telomerase, are relevant targets for acridine derivatives. nih.govrsc.orgmdpi.com Acridine derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and transcription. nih.govrsc.orgmdpi.com This inhibition is often linked to their DNA intercalating ability, as the intercalation can interfere with the enzyme's function. rsc.orgmdpi.com

Interactions with other proteins, such as serum albumins like human serum albumin (HSA), have also been investigated for acridine derivatives. mdpi.comnih.gov These interactions are important as they can influence the distribution, metabolism, and availability of the compounds in biological systems. Studies using techniques like fluorescence quenching spectroscopy have characterized the binding of acridine derivatives to HSA, determining binding constants and identifying potential binding sites on the protein. mdpi.comnih.govmdpi.com For example, some acridine derivatives have been shown to bind to Sudlow site I on HSA. mdpi.com The affinity for serum proteins can inversely correlate with the compound's activity against a biological target, suggesting that binding to carrier proteins can affect the amount of free compound available to reach its intended site of action. nih.gov

While the provided search results primarily discuss interactions with DNA and proteins like HSA and topoisomerases in the context of acridine derivatives, the potential for interaction with peptides exists, particularly if the derivatives are designed to target protein-protein interactions or specific peptide sequences within proteins. General studies on chemical-biological interactions highlight the broad range of molecules that can interact, and interfering peptides themselves are being explored as therapeutic agents targeting protein-protein interactions. nih.govnih.gov However, specific detailed research findings on the direct interaction of this compound derivatives with isolated peptides as a primary focus are not prominently featured in the provided search results. Interactions with proteins containing peptide domains would fall under the protein interaction studies.

Molecular docking studies are often employed to predict the binding modes and affinities of acridine derivatives with protein targets, providing insights into the specific amino acid residues involved in the interactions, including hydrogen bonding and hydrophobic contacts. jppres.comnih.govmdpi.com These computational approaches complement experimental studies in understanding the molecular basis of these interactions. jppres.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dibromoacridine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves bromination of acridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification is achieved via column chromatography or recrystallization, with purity verified by HPLC (>98%) and melting point analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving its planar aromatic structure and halogen positioning, as demonstrated in studies with small crystals (e.g., unit cell parameters: a=8.2 Å, b=10.5 Å, c=12.3 Å) . UV-Vis spectroscopy identifies π-π* transitions (~350 nm), while FT-IR confirms C-Br stretching vibrations (550–600 cm⁻¹). Pairing these with DFT calculations enhances interpretation .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : Its bromine substituents enable cross-coupling reactions for generating acridine-based pharmacophores. Researchers evaluate antitumor activity via in vitro cytotoxicity assays (e.g., IC₅₀ values against HeLa cells) and DNA intercalation studies using fluorescence quenching. Recent work focuses on modifying solubility via PEGylation for drug delivery .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound in optoelectronic materials?

- Methodological Answer : Blend this compound with electron-deficient polymers (e.g., P3HT) to form bulk-heterojunction solar cells. Optimize donor-acceptor ratios (e.g., 1:1.5 by weight) and measure charge transfer efficiency via transient absorption spectroscopy. Compare open-circuit voltage (Voc) and fill factor (FF) against theoretical predictions using the MIM model .

Q. How should contradictions in spectroscopic data (e.g., fluorescence quenching anomalies) be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity effects or aggregation-induced quenching. Systematically vary solvents (e.g., DMSO vs. toluene) and concentrations while monitoring emission spectra. Use dynamic light scattering (DLS) to detect aggregates and validate findings with time-resolved fluorescence decay assays .

Q. What role does this compound play in charge-transfer complexes, and how can kinetics be quantified?

- Methodological Answer : As an electron-deficient aromatic system, it forms complexes with electron-rich donors like tetrathiafulvalene (TTF). Monitor charge-transfer bands via UV-Vis-NIR spectroscopy and calculate association constants (Kₐ) using Benesi-Hildebrand plots. Electrochemical impedance spectroscopy (EIS) quantifies charge-carrier mobility in thin films .

Q. How can computational methods improve the design of this compound derivatives for targeted applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict HOMO-LUMO gaps and substituent effects on electronic properties. Molecular docking simulations guide modifications for enhanced DNA binding (e.g., ΔG values). Validate predictions with synthetic iterations and in vitro assays .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed studies from journals like Journal of Applied Crystallography and Med. Chem. Commun., avoiding non-academic sources .

- Data Validation : Cross-reference crystallographic data (CCDC codes) and spectral libraries (e.g., SDBS) to confirm reproducibility .

- Ethical Reporting : Disclose synthesis hazards (e.g., bromine toxicity) and adhere to safety protocols per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.